6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a thiazepane ring fused with a pyrimidine dione structure
Mechanism of Action
Target of action
Pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are essential for cell proliferation . Thiazepanes are a class of organic compounds that are also involved in various biological activities, but their specific targets can vary widely depending on their structure.
Mode of action
Pyrimidine derivatives inhibit CDKs, preventing the phosphorylation of key components necessary for cell proliferation . The mode of action of thiazepanes would depend on their specific structure and the target they interact with.
Biochemical pathways
The inhibition of CDKs by pyrimidine derivatives affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its specific structure. In silico ADMET studies can provide predictions about these properties .
Result of action
The inhibition of CDKs can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting 2-chlorophenylamine with a suitable thiol under basic conditions to form the thiazepane intermediate.
Coupling with Pyrimidine Dione: The thiazepane intermediate is then coupled with a pyrimidine dione derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
6-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione: Lacks the 7-substituent on the thiazepane ring.
6-(7-(2-bromophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione: Contains a bromine atom instead of chlorine.
Uniqueness
6-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 7-(2-chlorophenyl) substituent, which can influence its chemical reactivity and biological activity. This specific structure may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-11-4-2-1-3-10(11)13-5-6-20(7-8-24-13)15(22)12-9-14(21)19-16(23)18-12/h1-4,9,13H,5-8H2,(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSYTJIMUSRKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.